2',3',4',5',6'-Pentafluoroacetophenone

Catalog No.
S1532752
CAS No.
652-29-9
M.F
C8H3F5O
M. Wt
210.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',4',5',6'-Pentafluoroacetophenone

CAS Number

652-29-9

Product Name

2',3',4',5',6'-Pentafluoroacetophenone

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanone

Molecular Formula

C8H3F5O

Molecular Weight

210.1 g/mol

InChI

InChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3

InChI Key

FBGHCYZBCMDEOX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Synonyms

2.3.4.5.6-Pentafluoroacetophenone

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Asymmetric synthesis of chiral alcohols:

2',3',4',5',6'-Pentafluoroacetophenone has been utilized as a substrate in the asymmetric synthesis of chiral alcohols. A study published in the journal "Tetrahedron Letters" demonstrated the successful application of ketoreductase isolated from the cyanobacterium Synechococcus sp. strain PCC 7942 to achieve the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone to yield a chiral alcohol with high enantioselectivity []. This research highlights the potential of 2',3',4',5',6'-pentafluoroacetophenone as a valuable starting material for the synthesis of enantiopure alcohols, which are essential building blocks in various pharmaceutical and agrochemical applications.

  • Origin: While not naturally occurring, 2',3',4',5',6'-pentafluoroacetophenone can be synthesized in a laboratory setting [].
  • Significance: This compound finds application in organic synthesis, particularly as a precursor for other fluorinated molecules and as a substrate for enzymatic reactions in asymmetric synthesis [, ].

Molecular Structure Analysis

The key feature of 2',3',4',5',6'-pentafluoroacetophenone is its structure (C8H3F5O). It consists of a benzene ring with five of its six hydrogens replaced by fluorine atoms, attached to a carbonyl group (C=O) through a methyl group (CH3). The fluorine atoms create a highly electron-withdrawing environment, influencing the compound's reactivity [].


Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 2',3',4',5',6'-pentafluoroacetophenone involves Friedel-Crafts acylation, where pentafluorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst [].

Balanced Chemical Equation:

C6H5Cl + C6F5COCl -> C6H5COC6F5 + HCl (Lewis Acid Catalyst)Benzene + Pentafluorobenzoyl Chloride -> Pentafluoroacetophenone + Hydrogen Chloride

  • Other Relevant Reactions: This compound can participate in various reactions typical of aryl ketones, such as nucleophilic addition reactions and condensation reactions. Its specific reactivity depends on the reaction conditions and the attacking nucleophile []. Studies have also explored its use as a substrate for ketoreductase enzymes in the synthesis of chiral alcohols [].

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 130-131 °C [].
  • Solubility: Presumed to be poorly soluble in water due to the nonpolar nature of the aromatic ring and the fluorine atoms. May be soluble in organic solvents like dichloromethane or chloroform.
  • Density: 1.476 g/mL at 25 °C [].
  • Stability: Stable under normal storage conditions [].

The mechanism of action for 2',3',4',5',6'-pentafluoroacetophenone is not directly applicable as it's not a biological compound. However, its role as a substrate in enzymatic reactions involving ketoreductases involves the reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) by the enzyme [].

  • Toxicity: Specific data on toxicity is limited. However, due to the presence of fluorine atoms, it's advisable to handle this compound with care, as fluorinated compounds can be corrosive and potentially toxic upon ingestion or inhalation [].
  • Flammability: Flash point is reported to be 65 °C, indicating flammability. Exercise caution near heat sources and open flames [].
  • Reactivity: Can react with strong oxidizing agents and strong bases [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling this compound [].
  • Follow proper disposal procedures for hazardous waste.

XLogP3

2.1

Melting Point

130.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

652-29-9

Wikipedia

2',3',4',5',6'-Pentafluoroacetophenone

Dates

Modify: 2023-08-15

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